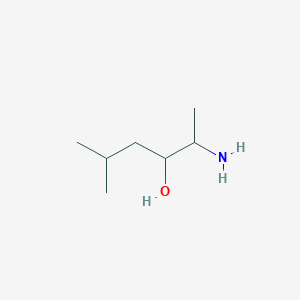

2-Amino-5-methylhexan-3-ol

Description

Significance of Chiral Amino Alcohols in Contemporary Organic Synthesis

Chiral amino alcohols are crucial building blocks and precursors in the synthesis of a wide range of more complex molecules. nih.govfrontiersin.org Their utility stems from the presence of two distinct functional groups, the amine and the alcohol, which can be selectively manipulated in chemical reactions. They are extensively used as:

Chiral Ligands and Auxiliaries: In asymmetric synthesis, a field focused on creating specific stereoisomers of a molecule, chiral amino alcohols are frequently employed to control the stereochemical outcome of a reaction. unr.edu.arscirp.org They can coordinate with metal catalysts to create a chiral environment that favors the formation of one enantiomer over another. scirp.org

Precursors for Pharmaceuticals: A significant number of pharmaceutical drugs contain chiral centers, and their biological activity is often dependent on a specific stereoisomer. Chiral amino alcohols serve as key intermediates in the synthesis of many such drugs, including certain HIV protease inhibitors. nih.gov The chiral β-amino alcohol framework, in particular, is prevalent in many pharmaceuticals and natural products. westlake.edu.cn

Synthons for Complex Molecules: Beyond pharmaceuticals, chiral amino alcohols are used in the creation of various complex organic molecules and natural products. nih.govunr.edu.ar Their bifunctional nature allows for the construction of intricate molecular architectures.

The development of efficient methods for synthesizing chiral amino alcohols, such as through enzymatic reactions or asymmetric cross-coupling, is an active area of research, highlighting their continued importance in modern organic chemistry. nih.govwestlake.edu.cn

Stereochemical Considerations for 2-Amino-5-methylhexan-3-ol

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is central to understanding the properties and reactivity of this compound.

A stereogenic center, or chiral center, is a carbon atom that is bonded to four different groups. minia.edu.eg In the structure of this compound, there are two such centers.

The IUPAC name for the compound is this compound. sigmaaldrich.com An examination of its structure reveals the following:

Carbon-2 (C2): This carbon is attached to a hydrogen atom, an amino group (-NH2), a methyl group (-CH3), and the rest of the carbon chain (-CH(OH)CH2CH(CH3)2). Since all four of these groups are different, C2 is a stereogenic center.

Carbon-3 (C3): This carbon is bonded to a hydrogen atom, a hydroxyl group (-OH), the C2 part of the chain (-CH(NH2)CH3), and the C4 part of the chain (-CH2CH(CH3)2). As these four groups are distinct, C3 is also a stereogenic center.

The presence of two stereogenic centers has significant implications for the number of possible stereoisomers of the molecule. egyankosh.ac.in

With two stereogenic centers, this compound can exist in a maximum of 2^n stereoisomers, where n is the number of stereogenic centers. In this case, with n=2, there are up to 2^2 = 4 possible stereoisomers. egyankosh.ac.in These stereoisomers are related to each other as either enantiomers or diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. minia.edu.eg They have identical physical properties, such as melting point and boiling point, but rotate plane-polarized light in opposite directions. mdpi.com For this compound, there will be two pairs of enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org Unlike enantiomers, diastereomers have different physical properties. minia.edu.eg Any stereoisomer of this compound will be a diastereomer of the stereoisomers that are not its enantiomer.

The four possible stereoisomers arise from the different spatial arrangements (R or S configuration) at each of the two chiral centers (C2 and C3):

(2R, 3R)-2-Amino-5-methylhexan-3-ol

(2S, 3S)-2-Amino-5-methylhexan-3-ol

(2R, 3S)-2-Amino-5-methylhexan-3-ol

(2S, 3R)-2-Amino-5-methylhexan-3-ol

In this set, (2R, 3R) and (2S, 3S) are a pair of enantiomers. Similarly, (2R, 3S) and (2S, 3R) form another pair of enantiomers. The relationship between any member of the first pair and any member of the second pair is diastereomeric. For instance, (2R, 3R) is a diastereomer of (2R, 3S) and (2S, 3R).

Table of Stereoisomers for this compound

| Stereoisomer Configuration | Relationship to (2R, 3R) |

|---|---|

| (2R, 3R) | Identical |

| (2S, 3S) | Enantiomer |

| (2R, 3S) | Diastereomer |

| (2S, 3R) | Diastereomer |

Table of Compound Names Mentioned | Compound Name | | :--- | | this compound | | 3-((Dimethylamino)methyl)-5-methylhexan-2-one | | 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride | | 3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one | | 3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol | | valbenazine (B1662120) | | (S)-2-amino-3-methyl-butyric acid (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl ester | | dihydrotetrabenazine (B1670615) | | 2, 3, 4-trihydroxyglutaric acid | | 2,3,4,5-tetrahydroxyadipic acid | | 2,3,4-trichloropentane | | butan-2-ol | | tartaric acid | | 2,3-dihydroxybutanedioic acid | | (2R,3R) 2-fluoro-3-methylhexane | | erythronolide B | | 3-methylhexane (B165618) | | 2,3-dimethylpentane (B165511) | | 3-methyl-heptane | | 3,4-dimethylhexane (B165660) | | 2,4-dimethylhexane (B165551) | | 2,3- dimethylhexane | | 2,2,3-trimethylpentane (B1293788) | | alanine (B10760859) | | 2-Cyclohexen-1-ol | | Trans-1,3-Cyclohexanediol | | 4-hydroxy-2-butanone (B42824) | | (R)-3-amino-1-butanol | | 2-Methyl anthraquinone (B42736) | | N,N''-(methylenedi-4,1-phenylene)bis N'-cyclohexyl-Urea | | Isophthaloyl Chloride | | D-DELTA-TOCOPHEROL | | 4-Diazodiphenylamine/formaldehyde condensate hydrogen sulfate (B86663) | | bromochlorofluoromethane (B1195813) | | lactic acid | | glyceraldehyde | | 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one | | (S)-(-)-3-butyn-2-ol | | brassinolide (B613842) | | 20S-6β-methoxy-3α,5-cyclo-5α-pregnane-20-carboxaldehyde | | 3-aryl-2,2-dialkyl-2,3-dihydrobenzofurans | | fenchyl-3,4-dihydro-5-hydroxy-2,7-dimethyl-8-(3″-methyl-2″-butenyl)-2-(4′-methyl-1′,3′-pentadienyl)-2H-1-benzopyran-6-carboxylate | | (S)-leucinol | | (1R,2S,3R,4S)-1,7,7-trimethyl-2-pyridin-2-ylmethylbicyclo[2.2.1]-heptane-2,3-diol | | (1R,2S,3R,4S)-1,7,7-trimethyl-2-[(6-methyl)-pyridin-2-ylmethyl-bicyclo-[2.2.1]heptane-2,3-diol | | (1R,2S,2'R,4R)-1,7,7-trimethyl-2-piperidin-2-ylmethyl-bicyclo[2.2.1]heptan-2-ol | | (d)-camphor | | (R)-1-phenylpropanol | | (2S,3R)‐2‐amino‐1,3,4‐butanetriol | | 1-hydroxy-2-butanone | | (S)-3-Amino-5-methylhexan-1-ol | | 4-Aminohexan-2-ol | | 4-(Aminomethyl)-2-methylhexan-3-ol | | 4-Methyl-2-hexanol |4-Methyl-2-hexanol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methylhexan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-5(2)4-7(9)6(3)8/h5-7,9H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGWEVDJSFFEDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Absolute Configuration Assignment of 2 Amino 5 Methylhexan 3 Ol

Advanced Spectroscopic Techniques for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereoisomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For chiral molecules like 2-amino-5-methylhexan-3-ol, standard NMR techniques can confirm the connectivity of atoms but cannot distinguish between enantiomers. However, by using chiral derivatizing agents, it is possible to convert the enantiomers into diastereomers, which have distinct NMR spectra.

A common method for the NMR-based determination of the absolute configuration of amino alcohols involves the use of a chiral derivatizing agent (CDA) such as α-methoxy-α-trifluoromethylphenylacetic acid (MPA), also known as Mosher's acid. researchgate.netacs.org When this compound is reacted with both enantiomers of MPA, two different diastereomeric bis-MPA derivatives are formed.

The underlying principle of this method is the analysis of the chemical shift differences (Δδ) in the ¹H NMR spectra of the diastereomeric derivatives. The phenyl group in the MPA moiety creates an anisotropic magnetic field that shields or deshields nearby protons in the substrate. The spatial arrangement of the substituents around the chiral centers in the amino alcohol will dictate which protons are affected and to what extent, leading to different chemical shifts for the diastereomers. researchgate.net

For a 1,2-amino alcohol like this compound, both the amino and hydroxyl groups are derivatized, creating two MPA ester/amide linkages. By comparing the ¹H NMR spectra of the bis-(R)-MPA and bis-(S)-MPA derivatives, the absolute configuration of the amino alcohol can be determined. A general protocol allows for the differentiation of all four possible stereoisomers by analyzing the ¹H NMR spectra of their bis-MPA derivatives. researchgate.net

Illustrative ¹H NMR Data for MPA Derivatives of a Hypothetical (2S,3R)-2-Amino-5-methylhexan-3-ol

| Proton | δ (ppm) in (R)-MPA derivative | δ (ppm) in (S)-MPA derivative | Δδ (δS - δR) |

| H-2 | 4.15 | 4.25 | +0.10 |

| H-3 | 5.10 | 5.00 | -0.10 |

| H-4a | 1.60 | 1.75 | +0.15 |

| H-4b | 1.45 | 1.30 | -0.15 |

| H-5 | 1.90 | 1.85 | -0.05 |

| CH₃ (C6) | 0.95 | 0.92 | -0.03 |

| CH₃ (C7) | 0.90 | 0.93 | +0.03 |

Note: This data is illustrative and represents expected trends for educational purposes.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods are highly sensitive to the stereochemistry of a molecule and are instrumental in determining the absolute configuration of chiral compounds. nih.govresearchgate.net

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, specifically in the UV-Visible region. nih.govnih.gov The resulting spectrum, with positive or negative peaks (known as Cotton effects), is a unique fingerprint of a specific enantiomer.

To determine the absolute configuration of a stereoisomer of this compound, its experimental ECD spectrum is compared with the theoretical spectrum predicted by quantum chemical calculations for a known configuration (e.g., 2S,3S). nih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to vibrational transitions. biotools.us VCD provides detailed information about the three-dimensional structure of a molecule. biotools.usspectroscopyeurope.com

The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with the spectrum calculated for one of its enantiomers using density functional theory (DFT). spectroscopyeurope.com Since enantiomers produce mirror-image VCD spectra, a direct comparison reveals the correct absolute configuration. biotools.usspectroscopyeurope.com This method is particularly useful as it does not require crystallization or derivatization of the sample. biotools.us

Hypothetical Chiroptical Data for a Single Enantiomer of this compound

| Spectroscopic Method | Wavelength/Wavenumber | Signal (Δε or ΔA) |

| ECD | 210 nm | +2.5 |

| VCD | 1050 cm⁻¹ | +1.5 x 10⁻⁴ |

| VCD | 1100 cm⁻¹ | -0.8 x 10⁻⁴ |

| ORD | 589 nm (Sodium D-line) | +15.2° |

Note: This data is illustrative and represents expected values for educational purposes.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. researchgate.net An ORD spectrum provides information about the stereochemistry of a molecule, and the sign of the rotation at a specific wavelength (often the sodium D-line at 589 nm) can be used to characterize a particular enantiomer.

Similar to ECD and VCD, the experimental ORD curve of an enantiomer of this compound can be compared with quantum mechanically calculated ORD curves to assign its absolute configuration. nih.gov The combination of these chiroptical techniques provides a high level of confidence in the stereochemical assignment. researchgate.net

X-ray Crystallographic Analysis of this compound Derivatives

A thorough search of scientific literature and structural databases did not yield any specific studies detailing the X-ray crystallographic analysis of this compound or its derivatives. The formation of high-quality single crystals suitable for X-ray diffraction can be a significant challenge, often requiring the synthesis of various derivatives.

In the absence of experimental data for the target compound, general principles of X-ray crystallography for similar small organic molecules would apply. The process would involve:

Synthesis and Derivatization: Preparation of a suitable derivative of this compound. This often involves introducing functional groups that promote crystallization, such as by forming salts (e.g., hydrochloride, tartrate) or by adding protecting groups (e.g., N-acetyl, N-Boc, N-Cbz).

Crystallization: Growing single crystals of the derivative through various techniques like slow evaporation, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

Data Collection: Exposing the single crystal to a focused beam of X-rays and collecting the diffraction pattern data using a diffractometer.

Structure Solution and Refinement: Using the collected diffraction data to solve the crystal structure and refine the atomic positions, ultimately yielding a precise three-dimensional model of the molecule.

This model would provide invaluable information, including:

Absolute Configuration: Unambiguous determination of the R/S configuration at both the C2 and C3 stereocenters.

Conformation: The preferred spatial arrangement of the molecule in the solid state.

Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

Without a published crystal structure, no specific data on bond lengths, bond angles, torsion angles, or crystal packing parameters for this compound derivatives can be provided. The generation of such data would require novel experimental research.

Reactivity and Derivatization Strategies for 2 Amino 5 Methylhexan 3 Ol

Chemical Transformations of the Amino Functionality of 2-Amino-5-methylhexan-3-ol

The primary amino group in this compound is a key site for nucleophilic attack, enabling straightforward derivatization through acylation and alkylation reactions. These transformations are fundamental in modifying the compound's properties and for its incorporation into larger molecular frameworks.

Acylation and Alkylation Reactions

Acylation: The amino group of this compound readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and esters. This reaction typically proceeds under basic conditions to neutralize the acid byproduct and facilitate the nucleophilic attack of the amine. For instance, the reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield N-(3-hydroxy-5-methylhexan-2-yl)acetamide. The general conditions for such reactions are well-established in organic synthesis.

| Acylating Agent | Product |

| Acetyl chloride | N-(3-hydroxy-5-methylhexan-2-yl)acetamide |

| Acetic anhydride | N-(3-hydroxy-5-methylhexan-2-yl)acetamide |

| Benzoyl chloride | N-(3-hydroxy-5-methylhexan-2-yl)benzamide |

Alkylation: The primary amine can also be alkylated using alkyl halides. However, the direct alkylation of primary amines with alkyl halides often leads to a mixture of mono-, di-, and even tri-alkylated products, along with the potential for quaternization of the nitrogen atom. To achieve selective mono-alkylation, reductive amination is a more controlled approach, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

| Alkylating Agent | Potential Product (Mono-alkylation) |

| Methyl iodide | 5-Methyl-2-(methylamino)hexan-3-ol |

| Benzyl bromide | 2-(Benzylamino)-5-methylhexan-3-ol |

Synthetic Pathways to Nitrogen-Containing Heterocycles

The dual functionality of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as oxazolines and pyrrolidines.

Oxazoline (B21484) Synthesis: 2-Oxazolines can be synthesized from 2-aminoalcohols through condensation with carboxylic acids or their derivatives. mdpi.comnih.govorganic-chemistry.org A common method involves the reaction with a carboxylic acid under dehydrating conditions, often promoted by acids or coupling agents. mdpi.comnih.gov For example, reacting this compound with a carboxylic acid in the presence of a reagent like triflic acid can lead to the formation of a 2,4,5-trisubstituted oxazoline. mdpi.com The reaction proceeds through the formation of an N-(2-hydroxyethyl)amide intermediate, followed by acid-promoted cyclization. mdpi.com

Pyrrolidine (B122466) Synthesis: The synthesis of substituted pyrrolidines can be achieved through various strategies involving intramolecular cyclization. One approach involves the conversion of the hydroxyl group into a good leaving group (e.g., a halide or sulfonate ester) after N-alkylation or N-acylation of the amino group. Subsequent intramolecular nucleophilic substitution by the nitrogen atom leads to the formation of the pyrrolidine ring. The stereochemistry of the starting amino alcohol can influence the stereochemical outcome of the cyclization.

Chemical Transformations of the Hydroxyl Functionality of this compound

The secondary hydroxyl group in this compound can be selectively targeted for various chemical modifications, provided the more nucleophilic amino group is appropriately protected or the reaction conditions are carefully controlled.

Selective Oxidation Reactions

The selective oxidation of the secondary alcohol in the presence of the primary amine is a challenging but achievable transformation. The use of specific oxidizing agents and reaction conditions can favor the oxidation of the alcohol to a ketone. For instance, gold-supported catalysts have shown efficacy in the aerobic oxidation of amino alcohols to the corresponding amino acids, implying the initial oxidation of the alcohol. acs.orgacs.org Protecting the amine group, for example, through acylation, allows for a broader range of oxidizing agents to be employed for the conversion of the alcohol to a ketone.

Esterification and Etherification Strategies

Esterification: The hydroxyl group can be esterified using acid chlorides or anhydrides. docbrown.infoacs.orglibretexts.orgsavemyexams.com To prevent the competing N-acylation, the amino group should be protected beforehand. The reaction is typically carried out in the presence of a base to scavenge the acidic byproduct. For example, N-protected this compound can react with benzoyl chloride in the presence of pyridine (B92270) to yield the corresponding benzoate (B1203000) ester.

Etherification: The Williamson ether synthesis provides a route to ethers from alcohols. organic-synthesis.comchemistrytalk.orgtcichemicals.commasterorganicchemistry.com This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. organic-synthesis.comchemistrytalk.orgmasterorganicchemistry.com Similar to esterification, protection of the amino group is generally required to avoid its reaction with the alkyl halide.

Integrated Reactivity of Dual Functional Groups in Complex Synthetic Sequences

The presence of both an amino and a hydroxyl group allows for their integrated use in tandem or sequential reactions to construct more complex molecular architectures. For instance, a tandem reaction could involve an initial intermolecular reaction at one functional group, followed by an intramolecular cyclization involving the other.

Applications of 2 Amino 5 Methylhexan 3 Ol in Organic Synthesis and Catalysis

2-Amino-5-methylhexan-3-ol as a Chiral Building Block

Chiral amino alcohols are recognized as fundamental building blocks, or synthons, for constructing complex chiral molecules. this compound, possessing stereogenic centers at the C2 and C3 positions, is part of this important class of compounds. Its availability from the "chiral pool"—naturally occurring enantiopure substances—makes it an attractive starting material. The bifunctional nature of the molecule allows for selective chemical manipulations of the amino and hydroxyl groups, enabling the construction of intricate molecular architectures. The vicinal (1,2-) arrangement of these functional groups is a common motif found in numerous natural products and pharmaceuticals, highlighting the strategic importance of this structural unit. researchgate.net

The synthesis of complex natural products often relies on the use of chiral templates to install the correct stereochemistry. Amino alcohols derived from natural amino acids are frequently employed for this purpose. For instance, in synthetic routes toward complex alkaloids and polyketides, protected amino acids are often reduced to their corresponding amino alcohols at a key stage. nih.gov This transformation converts the amino acid into a versatile intermediate, like this compound, which can then be elaborated further.

While specific total syntheses originating directly from this compound are not prominently documented, its role is best understood through its connection to L-leucine. The metabolic breakdown of L-leucine can lead to related structures, indicating its place in natural chemical pathways. mdpi.com In synthetic chemistry, chiral templates derived from amino acids are used to build complex fragments that are later incorporated into the final natural product target. nih.gov The amino alcohol serves as a stable, chiral scaffold where subsequent reactions can be performed stereoselectively.

The presence of both a nucleophilic amino group and a hydroxyl group on adjacent carbons makes this compound an ideal precursor for the synthesis of various nitrogen-containing heterocycles. mdpi.comnih.gov These cyclic structures are ubiquitous in pharmaceuticals and bioactive compounds. nih.govopenmedicinalchemistryjournal.com

A common strategy involves the cyclization of the amino alcohol with a carbonyl-containing reagent. For example:

Oxazolidinones: Reaction with phosgene (B1210022) or its equivalents can form a five-membered oxazolidinone ring. These derivatives are famous chiral auxiliaries (e.g., Evans auxiliaries) that can direct the stereochemistry of subsequent reactions before being cleaved.

Morpholinones: Condensation with α-haloacetyl halides or related reagents can be used to construct six-membered morpholinone rings. nih.gov

Piperazines: More complex, multi-step routes can utilize the amino alcohol as a starting point for building substituted piperazine (B1678402) scaffolds, which are common in drug molecules.

These transformations leverage the innate chirality of this compound to produce enantiomerically pure heterocyclic compounds, which are valuable intermediates for drug discovery and development.

Function as a Chiral Ligand in Asymmetric Catalysis

One of the most significant applications of chiral amino alcohols is their use as precursors for chiral ligands in asymmetric catalysis. nih.gov In this context, the amino alcohol is not part of the final product but is used to create a chiral environment around a metal catalyst. This chiral environment forces a reaction to proceed in a way that preferentially forms one enantiomer of the product over the other. wikipedia.org Ligands derived from amino alcohols are among the most versatile and successful classes developed, owing to their straightforward synthesis and the ability to systematically tune their steric and electronic properties. nih.gov

The amino and hydroxyl groups of this compound are synthetic handles for building more complex ligand structures. The synthesis typically involves straightforward, high-yielding reactions. Important classes of ligands derived from amino alcohols include:

Schiff Base Ligands: The primary amine can readily condense with aldehydes (e.g., salicylaldehyde (B1680747) derivatives) to form chiral Schiff base (or imine) ligands. These ligands can coordinate with various metals to catalyze reactions. researchgate.net

Bis(oxazoline) (BOX) Ligands: The amino alcohol is a key starting material for synthesizing C₂-symmetric BOX ligands. The synthesis involves condensation with a dinitrile or diimidate, which forms the two oxazoline (B21484) rings while preserving the stereochemistry of the amino alcohol. BOX ligands are highly effective in a wide range of metal-catalyzed reactions. nih.gov

Phosphinooxazoline (PHOX) Ligands: These are hybrid P,N-ligands that combine an oxazoline ring (derived from the amino alcohol) with a phosphine (B1218219) group. The synthesis involves first forming the oxazoline ring, followed by introduction of the phosphine moiety. PHOX ligands have proven exceptionally effective in palladium-catalyzed asymmetric allylic alkylation and other transformations. nih.gov

The modular synthesis of these ligands allows for fine-tuning by altering the substituents on the amino alcohol backbone or the other components of the ligand, enabling optimization for specific catalytic reactions. nih.gov

Ligands derived from this compound are particularly effective in reactions that form new carbon-carbon bonds, where controlling the stereochemistry of the newly formed chiral center is essential.

A classic and highly important application for β-amino alcohol-derived ligands is the catalytic enantioselective addition of organometallic reagents to prochiral aldehydes and ketones. nih.gov The addition of dialkylzinc reagents to aldehydes, in particular, has been extensively studied. mdpi.com

In a typical reaction, a catalytic amount of a β-amino alcohol derivative, such as one prepared from this compound, is mixed with a titanium or zinc source. This in situ-formed chiral catalyst then coordinates to both the aldehyde and the dialkylzinc reagent, holding them in a specific orientation within the chiral pocket of the ligand. This arrangement facilitates the addition of an alkyl group (e.g., ethyl from diethylzinc) to one face of the aldehyde, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. researchgate.netnih.gov This method is a powerful tool for producing enantiopure secondary alcohols, which are valuable chiral intermediates. nih.gov

The table below shows representative results for the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025), catalyzed by ligands analogous to those derived from this compound, demonstrating the high yields and enantioselectivities achievable with this methodology. researchgate.net

| Entry | Ligand Type | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

| 1 | N-Pyridylmethyl Amino Alcohol | Ligand/Ti(OiPr)₄ | 95 | 92 | (R) |

| 2 | Schiff Base Amino Alcohol | Ligand/Et₂Zn | 98 | 89 | (R) |

| 3 | Polymer-Bound Amino Alcohol | Ligand/Et₂Zn | >99 | 99 | (S) |

Table 1: Representative data for the asymmetric addition of diethylzinc to benzaldehyde using chiral amino alcohol-derived ligands.

Enantioselective Reactions Catalyzed by this compound Derivatives

Asymmetric Michael Addition Reactions

There is no specific information available in the searched scientific literature regarding the use of this compound as a catalyst or chiral ligand for asymmetric Michael addition reactions. While related structures, such as derivatives of leucinol, have been employed in the formation of chiral ligands for metal-catalyzed conjugate additions, direct catalytic applications of the parent this compound are not reported in the reviewed sources.

Other Stereoselective Catalytic Transformations

Similarly, no specific examples or detailed research findings were identified concerning the application of this compound in other stereoselective catalytic transformations. The scientific literature accessible through the searches does not describe its use as a catalyst or precursor to a catalyst for reactions such as asymmetric aldol (B89426) reactions, reductions, or cycloadditions.

Mechanistic and Computational Investigations of 2 Amino 5 Methylhexan 3 Ol Systems

Mechanistic Studies of Reactions Involving 2-Amino-5-methylhexan-3-ol

The study of reaction mechanisms is crucial for optimizing the synthesis of specific stereoisomers of chiral molecules like this compound. Chiral 1,2-amino alcohols are significant structural motifs found in numerous pharmaceutical molecules. acs.org Therefore, developing efficient and stereocontrolled synthetic routes is a primary goal in organic chemistry. nih.gov

The synthesis of chiral 1,2-amino alcohols often involves stereocontrolled processes where the three-dimensional arrangement of atoms is precisely managed. Key methodologies include the asymmetric hydrogenation of α-amino ketones and the reductive amination of α-hydroxy ketones. researchgate.netrsc.org

Elucidating the reaction pathway for these processes involves several steps:

Identification of Intermediates: Spectroscopic methods (like NMR and IR) and mass spectrometry are used to identify transient species formed during the reaction.

Kinetic Studies: The rate of reaction is measured under varying conditions (concentration of reactants, catalyst loading, temperature) to determine the rate law. This information helps to identify the rate-determining step of the reaction. For example, in catalyst-driven reactions like asymmetric transfer hydrogenation, kinetic analysis can reveal whether the formation of the catalyst-substrate complex or the subsequent hydrogen transfer is the slower, rate-limiting step. acs.org

Stereochemical Analysis: The enantiomeric excess (ee) and diastereomeric ratio (dr) of the products are measured using techniques like chiral chromatography (HPLC or GC). This data is essential to understand how the catalyst and reaction conditions influence the stereochemical outcome.

For a compound like this compound, a likely stereocontrolled synthesis would involve the asymmetric reduction of the corresponding α-amino ketone, 2-amino-5-methylhexan-3-one. The pathway would be investigated to understand how a chiral catalyst, often a metal complex with a chiral ligand, preferentially forms one of the four possible stereoisomers.

The transition state is the highest energy point along a reaction coordinate and is a fleeting arrangement of atoms that is not directly observable. Its structure determines the activation energy and, therefore, the rate of the reaction. In stereocontrolled synthesis, the relative energies of the different diastereomeric transition states determine the stereoselectivity of the reaction.

The investigation of these transient structures relies heavily on a combination of experimental evidence and computational modeling:

Computational Chemistry: Quantum mechanical calculations are used to model the potential energy surface of the reaction. This allows for the calculation of the geometries and energies of possible transition states and intermediates. By comparing the energies of the transition states leading to different stereoisomers, chemists can predict the stereochemical outcome of a reaction.

Isotope Effect Studies: By replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), chemists can measure the change in the reaction rate. A significant kinetic isotope effect suggests that the bond to that atom is being broken or formed in the rate-determining step, providing insight into the transition state structure.

In-situ Spectroscopy: Advanced spectroscopic techniques can sometimes detect short-lived reaction intermediates, providing direct evidence for a proposed reaction pathway.

Computational Chemistry for this compound and its Derivatives

Computational chemistry is an indispensable tool for predicting and understanding the properties of molecules, especially where experimental data is scarce.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is widely used to predict molecular properties with high accuracy. frontiersin.orgnih.gov For this compound, DFT calculations would be employed to determine a range of structural and electronic characteristics.

Key properties calculated using DFT include:

Optimized Molecular Geometry: Calculation of the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions.

Spectroscopic Properties: Prediction of vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the structure.

The following table illustrates the type of data that would be generated from a DFT study on this compound, using the B3LYP functional as an example.

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -444.123 | Represents the total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy (eV) | -6.85 | Indicates the energy of the highest energy electrons; related to the ability to donate electrons. |

| LUMO Energy (eV) | 1.45 | Indicates the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 8.30 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment (Debye) | 2.15 | Measures the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

Conformational analysis is the study of the different spatial arrangements of atoms (conformers or rotamers) that can be interconverted by rotation about single bonds. libretexts.org Acyclic molecules like this compound are flexible and can exist in numerous conformations. bham.ac.uk The study of these conformations is essential as the lowest energy conformer often dictates the molecule's physical properties and biological activity.

The analysis involves:

Systematic Rotational Scan: The potential energy is calculated as a function of the dihedral angles of rotatable bonds (e.g., the C2-C3 bond).

Energy Minimization: Starting from various initial geometries, the structures are optimized to find local and global energy minima on the potential energy surface.

Boltzmann Distribution: The relative populations of the different stable conformers at a given temperature are calculated based on their energy differences.

For this compound, key interactions that would stabilize certain conformers include intramolecular hydrogen bonding between the amino (-NH2) group and the hydroxyl (-OH) group. Conversely, steric repulsion between the bulky isobutyl group and other substituents would destabilize other conformers. scribd.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. imist.ma This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

If this compound were to be investigated as a potential enzyme inhibitor, molecular docking would proceed as follows:

Preparation of Receptor and Ligand: The 3D crystal structure of the target enzyme is obtained from a database like the Protein Data Bank (PDB). The 3D structure of the ligand (this compound) is generated and optimized.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the enzyme's active site.

Scoring and Analysis: Each generated pose is assigned a score, which estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues in the active site. researchgate.net

The following interactive table illustrates hypothetical docking results for this compound against a generic kinase enzyme active site.

| Parameter | Illustrative Result | Interpretation |

|---|---|---|

| Target Enzyme | Protein Kinase X (Hypothetical) | The biological macromolecule being targeted. |

| Binding Affinity (kcal/mol) | -6.5 | A negative value indicating a favorable binding interaction. More negative values suggest stronger binding. |

| Hydrogen Bonds | ASP-145, GLU-98 | The ligand's -OH and -NH2 groups form hydrogen bonds with key aspartate and glutamate (B1630785) residues in the active site. |

| Hydrophobic Interactions | LEU-25, VAL-33, ILE-85 | The ligand's isobutyl group fits into a hydrophobic pocket formed by leucine, valine, and isoleucine residues. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Amino-5-methylhexan-3-ol in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to ensure adequate ventilation. In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention if irritation persists. For eye exposure, flush with water using an eyewash station and consult a physician. Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizers .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) suggests starting with 4-methylhexan-3-ol as a precursor. Functionalization of the hydroxyl group via nucleophilic substitution or reductive amination can introduce the amino group. Reaction optimization may involve catalysts like palladium or nickel for hydrogenation steps. Purification is typically achieved via column chromatography using silica gel and a methanol/dichloromethane gradient .

Q. How can researchers verify the purity of this compound after synthesis?

- Methodological Answer : Employ reversed-phase HPLC with UV detection (λ = 254 nm) using a C18 column and an acetonitrile/water mobile phase. Cross-validate results with gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities. For non-volatile contaminants, use high-resolution LC-MS in positive ion mode to confirm molecular ion peaks (expected m/z = 131.17 for [M+H]⁺) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR or IR) for this compound derivatives be resolved?

- Methodological Answer : Apply triangulation by comparing data across multiple techniques (e.g., ¹H/¹³C NMR, FTIR, and X-ray crystallography). For ambiguous NMR signals, use 2D experiments (COSY, HSQC) to assign stereochemistry. If inconsistencies persist, computationally simulate spectra using density functional theory (DFT) and compare with empirical results .

Q. What advanced strategies enhance the stability of this compound during long-term storage?

- Methodological Answer : Store the compound under inert gas (argon or nitrogen) in amber glass vials at –20°C to prevent oxidation and photodegradation. Add stabilizers like ascorbic acid (0.1% w/v) to aqueous solutions. Regularly monitor stability via accelerated aging studies (40°C/75% relative humidity) and track degradation products using LC-MS .

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

- Methodological Answer : Use quantum mechanical software (e.g., Gaussian or ORCA) to calculate transition-state energies and identify rate-limiting steps. Molecular dynamics simulations (e.g., GROMACS) can predict solvent effects and steric hindrance. Validate predictions with small-scale experimental trials to refine reaction conditions (e.g., solvent polarity, temperature gradients) .

Q. What methodologies are effective for assessing the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Conduct kinetic assays using target enzymes (e.g., oxidoreductases or hydrolases) with varying substrate concentrations. Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots. For real-time monitoring, employ fluorogenic substrates or surface plasmon resonance (SPR) to track binding interactions. Include positive controls (e.g., known inhibitors) to validate assay sensitivity .

Q. How can researchers mitigate interference from trace impurities during analytical quantification?

- Methodological Answer : Implement matrix-matched calibration standards to account for background noise. Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from complex mixtures. For mass spectrometry, apply isotope dilution with deuterated internal standards to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.